molecular formula C12H14BrNO3 B1384915 Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217686-86-6

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384915
CAS No.: 1217686-86-6
M. Wt: 300.15 g/mol
InChI Key: UUMSLFKYJJTLBB-WPRPVWTQSA-N
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Description

Structural Analysis

Molecular Geometry and Stereochemical Configuration

X-ray Crystallographic Studies of Pyrrolidinecarboxylate Derivatives

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate exhibits a distinct stereochemical configuration confirmed through X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁₂₁, a common arrangement for chiral pyrrolidine derivatives. Key structural features include:

Structural Parameter Value Relevance to Geometry
Space group P2₁2₁₂₁ Ensures enantiopurity and chiral packing
Pyrrolidine ring conformation Envelope conformation C2 displaced from the core plane
Intramolecular interactions N—H⋯O hydrogen bond Stabilizes core structure
Intermolecular contacts N—H⋯N hydrogen bonds Forms extended molecular chains

The pyrrolidine ring adopts a non-planar envelope conformation, with the C2 atom significantly displaced from the plane containing N1, O3, O4, C3, and C4. This displacement minimizes steric strain while preserving essential hydrogen-bonding interactions. Similar conformational motifs are observed in related pyrrolidinecarboxylate derivatives, such as 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate, which also crystallizes in P2₁2₁₂₁.

Conformational Analysis via Density Functional Theory (DFT) Calculations

DFT studies provide complementary insights into the electronic and conformational properties of the compound. For example, DFT calculations on analogous pyrrolidinecarboxylates reveal:

  • Frontier Molecular Orbital (FMO) Interactions :

    • The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) participate in π–π* transitions, influencing reactivity.
    • The bromophenoxy substituent induces localized electron density changes, affecting π-system polarization.
  • Electrostatic Potential Mapping :

    • Regions of high electron density (e.g., oxygen atoms in the ester and phenoxy groups) guide hydrogen-bonding interactions.
    • The bromine atom’s electronegativity creates an electron-withdrawing effect, polarizing the adjacent aromatic ring.

These computational findings align with experimental observations, such as the Cotton effect in circular dichroism (CD) spectra, which confirms the S-configuration at C2.

Electronic Structure and Bonding Characteristics

Bromophenoxy Substituent Effects on Aromatic π-Systems

The 2-bromophenoxy group exerts significant electronic and steric effects on the aromatic system:

Property Impact on π-System Experimental Evidence
Electron-withdrawing induction Polarizes the phenyl ring, activating electrophilic substitution Observed in bromination kinetics
Steric hindrance Limits rotation, enforcing planarity Confirmed via X-ray displacement
Halogen bonding potential Enhances reactivity in catalytic systems Demonstrated in NBS-mediated bromination

The bromine atom’s σ*-orbital participation in halogen bonding (XB) interactions amplifies the electrophilicity of the aromatic system, as seen in catalytic bromination reactions. This effect is critical for applications in asymmetric synthesis, where precise control over regioselectivity is required.

Ester Group Polarization in Pyrrolidine Ring Systems

The ester functionality at C2 polarizes the pyrrolidine ring through inductive and resonance effects:

  • Inductive Effects :

    • The electron-withdrawing ester carbonyl reduces electron density at C2, stabilizing the S-configuration.
    • This stabilization is evident in the compound’s resistance to racemization under mild conditions.
  • Resonance Interactions :

    • Conjugation between the carbonyl oxygen and the pyrrolidine nitrogen enhances the ring’s rigidity.
    • The resulting planarization facilitates hydrogen bonding with adjacent molecules, as observed in crystal packing.

These effects collectively define the compound’s reactivity profile, particularly in nucleophilic substitutions or cycloaddition reactions.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMSLFKYJJTLBB-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate (CAS No. 1217686-86-6) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.

  • Molecular Formula : C₁₂H₁₄BrNO₃
  • Molecular Weight : 300.15 g/mol
  • CAS Number : 1217686-86-6
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a bromophenoxy group, which is essential for its biological activity.

This compound primarily acts as an inhibitor of specific phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound can modulate signaling pathways associated with various physiological processes.

Biological Activities

  • Phosphodiesterase Inhibition :
    • The compound has been shown to inhibit phosphodiesterases, particularly PDE4 and PDE10A. This inhibition leads to increased levels of cyclic AMP (cAMP), which can enhance various cellular responses including anti-inflammatory effects and modulation of neurotransmitter release .
  • Neuroprotective Effects :
    • Studies suggest that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to the modulation of cAMP levels, which play a critical role in neuronal survival and function .
  • Anti-inflammatory Activity :
    • The inhibition of PDEs by this compound has been linked to reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionIncreases cAMP levels ,
NeuroprotectionModulates neuronal signaling
Anti-inflammatoryReduces cytokine production ,

Case Study: Neuroprotective Effects in Animal Models

In a study investigating the neuroprotective effects of similar compounds, it was found that administration led to significant improvements in cognitive function in rodent models of neurodegeneration. The results indicated that the increase in cAMP levels was correlated with enhanced synaptic plasticity and reduced neuronal apoptosis .

Clinical Implications

Given its biological activities, this compound holds promise for therapeutic applications in conditions such as:

  • Neurological Disorders : Potential treatment for Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties.
  • Inflammatory Diseases : Possible use in managing chronic inflammatory conditions like asthma or rheumatoid arthritis through its anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino acids.
  • Introduction of the Bromophenoxy Group : A nucleophilic substitution reaction is used where a bromophenol derivative reacts with the pyrrolidine ring.
  • Esterification : The carboxylate group on the pyrrolidine ring is esterified with methanol in the presence of an acid catalyst.
  • Formation of Hydrochloride Salt : The final compound can be converted to its hydrochloride form by treatment with hydrochloric acid.

Common Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Introducing additional functional groups or modifying existing ones.
  • Reduction : Altering specific functional groups.
  • Substitution : The bromophenoxy group can participate in reactions with various nucleophiles.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Phosphodiesterase Inhibition

The compound acts as an inhibitor of specific phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, it can modulate signaling pathways associated with various physiological processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. For instance, in rodent models of neurodegeneration, administration led to significant improvements in cognitive function, correlating with increased cAMP levels and enhanced synaptic plasticity.

Anti-inflammatory Activity

Research indicates that this compound may reduce cytokine production, suggesting potential applications in managing chronic inflammatory conditions such as asthma or rheumatoid arthritis.

Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionIncreases cAMP levels
NeuroprotectionModulates neuronal signaling
Anti-inflammatoryReduces cytokine production

Neuroprotective Effects in Animal Models

A study investigating similar compounds found that administration resulted in significant cognitive improvements in rodent models. The enhancement in cognitive function was linked to increased levels of cAMP, which plays a critical role in neuronal signaling and synaptic plasticity.

Clinical Implications

Given its biological activities, this compound holds promise for therapeutic applications in various conditions:

  • Neurological Disorders : It may be explored as a treatment for Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties.
  • Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Purity Hazard Class Key Differences
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate 4-isopropyl-3-methyl C₁₆H₂₃NO₃ 277.36 ≥95% N/A Bulky alkyl groups increase lipophilicity; electron-donating substituents.
Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride 4-methyl-2-nitro C₁₃H₁₇ClN₂O₅ 316.74 N/A IRRITANT Nitro group (electron-withdrawing) enhances reactivity; hydrochloride salt improves aqueous solubility.
(2S,4S)-Methyl 4-(2-bromo-4-(2-phenylpropan-2-yl)phenoxy)pyrrolidine-2-carboxylate hydrochloride 2-bromo-4-(2-phenylpropan-2-yl) C₂₁H₂₅BrClNO₃ 454.8 N/A N/A Bulky phenylpropan-2-yl group reduces solubility; bromine and chlorine add steric hindrance.
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate hydrochloride 2-bromo-4-chloro-3,5-dimethyl C₁₄H₁₈BrCl₂NO₃ 399.1 N/A N/A Multiple halogens and methyl groups enhance steric and electronic effects.
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride 4-chloro-3-methyl N/A N/A N/A IRRITANT Chlorine and methyl groups balance lipophilicity and reactivity.
Methyl (2S,4S)-4-(4-bromo-2-fluorophenoxy)-2-pyrrolidinecarboxylate 4-bromo-2-fluoro C₁₂H₁₃BrFNO₃ 318.14 N/A IRRITANT Fluorine’s electronegativity alters electronic properties; bromine retains steric bulk.

Hazard and Stability

  • Hydrochloride salts (e.g., ) generally exhibit higher stability and water solubility than free bases.
  • IRRITANT classifications suggest handling precautions for skin/eye contact.

Preparation Methods

Synthesis via Chiral Pyrrolidine Precursors

Step 1: Preparation of Chiral Pyrrolidine Core

  • Starting from chiral amino acids or their derivatives, such as (S)-2-aminobutanoic acid, the pyrrolidine ring can be constructed through intramolecular cyclization.
  • A typical route involves converting the amino acid to a suitable N-protected amino acid derivative, followed by cyclization under dehydrating conditions.

Step 2: Functionalization at the 2-Position

  • The pyrrolidine nitrogen is protected (e.g., tert-butoxycarbonyl, Boc) to facilitate selective reactions.
  • The 2-position is then functionalized via nucleophilic substitution or coupling reactions with a suitable brominated phenol derivative.

Step 3: Introduction of the 2-Bromophenoxy Group

  • The phenolic hydroxyl group of 2-bromophenol is activated (e.g., via formation of a phenolate ion using a base like potassium carbonate).
  • The phenolate then performs nucleophilic aromatic substitution or coupling with the pyrrolidine intermediate bearing a suitable leaving group (e.g., halide or mesylate).

Step 4: Esterification

  • The carboxylic acid group on the pyrrolidine is esterified with methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate) to form the methyl ester.

Alternative Route: Cross-Coupling Approach

Step 1: Synthesis of the Pyrrolidine Core

  • Similar to the previous method, starting from chiral precursors, the pyrrolidine ring is assembled.

Step 2: Bromination of Phenol

  • 2-bromophenol is prepared via electrophilic aromatic substitution or purchased commercially.

Step 3: Coupling via Palladium-Catalyzed Cross-Coupling

  • The pyrrolidine derivative bearing a suitable leaving group (e.g., halide) undergoes Suzuki or Buchwald-Hartwig coupling with 2-bromophenol or its derivatives.
  • Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are employed under inert atmosphere.

Step 4: Final Esterification

  • The carboxylic acid is methylated using methyl iodide or methyl triflate under basic conditions.

Representative Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Pyrrolidine ring formation Chiral amino acid derivatives Reflux, dehydrating agents ~70-85% Stereoselective cyclization
Phenoxy substitution 2-bromophenol, K₂CO₃ DMF, 80°C ~60-75% Nucleophilic aromatic substitution
Esterification Methyl iodide, K₂CO₃ Room temperature >90% Methylation of carboxylic acid

Note: Exact yields depend on specific experimental conditions and starting material purity.

Research Findings and Patent Data

  • Patent US6784197B2 describes the synthesis of 2-oxo-1-pyrrolidine derivatives, emphasizing methods for constructing pyrrolidine rings with various substituents, including bromophenoxy groups, via cyclization and substitution reactions under controlled stereochemistry.
  • Patent EP3015456A1 details the preparation of pyrrolidine-2-carboxylic acid derivatives, highlighting the use of nucleophilic substitution and esterification techniques suitable for synthesizing methyl esters of pyrrolidine derivatives.
  • Chemical synthesis reports indicate that the key step involves nucleophilic aromatic substitution of phenolic groups onto pyrrolidine intermediates, often employing bases like potassium carbonate in polar aprotic solvents such as DMF or DMSO, followed by esterification with methylating agents.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Stereoselectivity Typical Yield References
Chiral cyclization Chiral amino acids Intramolecular cyclization High 70-85% ,
Cross-coupling Pyrrolidine halide + phenol Suzuki or Buchwald-Hartwig coupling Moderate to high 60-75% ,
Nucleophilic substitution Phenolate + pyrrolidine halide SNAr reaction High 60-80% ,

Q & A

Basic: How is the stereochemical configuration of Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate established during synthesis?

Answer:
The stereochemical integrity of the (2S,4S) configuration is typically maintained using chiral auxiliaries or asymmetric catalysis. For example, intermediates with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups can enforce rigid conformations, as seen in similar pyrrolidinecarboxylate derivatives (e.g., Boc-L-Pro(4-OCF2H)-OH) . Chiral HPLC or polarimetry is employed post-synthesis to verify enantiomeric purity, while nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of substituents . X-ray crystallography (as applied in structurally related bromophenyl-pyrrolidine derivatives ) provides definitive stereochemical assignment.

Basic: What analytical methods are recommended to confirm the purity and structural identity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Purity (>98%) is validated using reverse-phase HPLC with UV detection, referencing protocols for analogous compounds (e.g., tert-butyl-protected pyrrolidinecarboxylates) .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR analyze substituent integration and coupling constants. For example, the 2-bromophenoxy group shows characteristic aromatic splitting patterns, while the pyrrolidine ring protons exhibit distinct diastereotopic splitting due to the (2S,4S) configuration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in stereochemical outcomes from divergent synthetic routes?

Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., epimerization during deprotection steps). Mitigation strategies include:

  • Temperature Control: Lower reaction temperatures reduce racemization risks during acidic/basic conditions (e.g., Boc deprotection) .
  • Protecting Group Selection: Bulky groups (e.g., Fmoc) sterically hinder undesired configurations, as demonstrated in pseudoproline derivatives .
  • Mechanistic Studies: Kinetic isotopic effects or DFT calculations can identify transition states favoring (2S,4S) formation. Cross-referencing synthetic intermediates with crystallographic data (e.g., ) validates stereochemical assignments.

Advanced: What strategies optimize the coupling of 2-bromophenol to the pyrrolidine scaffold?

Answer:
The 2-bromophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr: Activate the pyrrolidine’s hydroxyl group as a leaving group (e.g., mesylate or tosylate), enabling displacement by 2-bromophenol under basic conditions (K2_2CO3_3, DMF) .
  • Ullmann Coupling: Copper catalysts (CuI, 1,10-phenanthroline) facilitate C-O bond formation between aryl halides and alcohols, as seen in bromophenyl-pyrrolidine syntheses .
  • Microwave-Assisted Synthesis: Reduces reaction times and improves yields for sterically hindered substrates.

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (refer to SDS for similar brominated compounds ).
  • Storage: Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation.
  • Waste Disposal: Halogenated organic waste must be incinerated in compliance with local regulations .

Advanced: How does the 2-bromophenoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The bromine atom serves as:

  • A Pharmacophore: Enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors).
  • A Synthetic Handle: Enables further functionalization via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
  • Conformational Restriction: The bulky 2-bromophenoxy group restricts pyrrolidine ring puckering, favoring bioactive conformations, as observed in PROTACs and VHL ligands .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts optimized geometries, dipole moments, and electrostatic potential surfaces (refer to QSPR models in ).
  • Molecular Dynamics (MD): Simulates solvation effects and membrane permeability.
  • LogP Prediction: Software like MarvinSuite or ACD/Labs estimates lipophilicity, critical for pharmacokinetic profiling.

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC-MS .
  • Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess changes in purity and stereochemical integrity .

Advanced: How can researchers leverage this compound in asymmetric catalysis?

Answer:
The chiral pyrrolidine core can act as:

  • A Ligand: Phosphine-modified derivatives (e.g., diphenylphosphino-pyrrolidines ) coordinate transition metals (Pd, Rh) in enantioselective C-C bond formations.
  • An Organocatalyst: The tertiary amine facilitates enamine or iminium catalysis in aldol or Michael additions, similar to proline-based systems .

Basic: What are the key differences between (2S,4S) and (2R,4R) diastereomers in biological assays?

Answer:
Diastereomers exhibit distinct bioactivities due to altered spatial interactions with targets. For example:

  • Binding Affinity: (2S,4S) may fit a receptor’s chiral pocket, while (2R,4R) causes steric clashes.
  • Metabolic Stability: Epimerization in vivo can reduce efficacy, as seen in protease inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

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